molecular formula C8H10BrNO B1446684 (2-Bromo-3-methoxyphenyl)methanamine CAS No. 1261582-19-7

(2-Bromo-3-methoxyphenyl)methanamine

Cat. No. B1446684
CAS RN: 1261582-19-7
M. Wt: 216.07 g/mol
InChI Key: VYFKFVLTBBXGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-methoxyphenyl)methanamine is an organic compound that is widely used in scientific research. It is a versatile compound that has a wide range of applications in the lab and is commonly used to study the effects of different biochemical and physiological agents.

Scientific Research Applications

Autopolymerization of 2-bromo-3-methoxythiophene

The compound is used in the autopolymerization of 2-bromo-3-methoxythiophene. The study concerning the physical and chemical properties of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .

Synthesis of Functional Materials

Thiophene derivatives, including 2-bromo-3-methoxythiophene, have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . Oligothiophenes and polythiophenes derived from thiophene derivatives have been widely studied and have received much attention for their conductivity .

Application in Field-Effect Transistors

Thiophene derivatives have been applied in field-effect transistors . The unique electronic, optical, and redox properties of thiophene make it a suitable candidate for such applications .

Use in Electroluminescent Devices

Thiophene derivatives have been used in electroluminescent devices . The small HOMO-LUMO gap and high polarizability of a sulfur atom in thiophene contribute to its excellent charge transport properties .

Application in Solar Cells

Thiophene derivatives have been used in solar cells . The unique properties of thiophene, including its small HOMO-LUMO gap and high polarizability of a sulfur atom, make it a suitable candidate for such applications .

Synthesis of Analgesic Drug Meptazinol

The compound has been used in the synthesis of the analgesic drug meptazinol . The sequence has been used to synthesize the analgesic drug meptazinol .

Synthesis of (S)-1-(3′-Bromo-2′-Methoxyphenyl)ethanol

(S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol ((S)-1b) is the key precursor for the synthesis of Lusutrombopag . The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) offers an attractive method to access this important compound .

properties

IUPAC Name

(2-bromo-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFKFVLTBBXGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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